An In-depth Technical Guide to Boc-L-aspartic acid 4-methyl ester: Structure and Synthesis
An In-depth Technical Guide to Boc-L-aspartic acid 4-methyl ester: Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, properties, and synthesis of Boc-L-aspartic acid 4-methyl ester, a key building block in peptide synthesis and drug discovery.
Chemical Structure and Properties
Boc-L-aspartic acid 4-methyl ester, systematically named (2S)-2-[(tert-butoxycarbonyl)amino]-4-methoxy-4-oxobutanoic acid, is a derivative of the amino acid L-aspartic acid.[1][2] The structure features a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and a methyl ester at the β-carboxylic acid function (position 4). This strategic protection allows for selective reactions at the unprotected α-carboxylic acid, making it a valuable reagent in the synthesis of complex peptides and other organic molecules.
The presence of the Boc group provides stability and prevents unwanted side reactions at the amino group, while the methyl ester protects the side-chain carboxyl group.[2] This compound is typically a white to off-white solid, soluble in various organic solvents such as methanol, dichloromethane, and ethyl acetate.[2]
Quantitative Data Summary
| Property | Value |
| CAS Number | 59768-74-0 |
| Molecular Formula | C10H17NO6 |
| Molecular Weight | 247.25 g/mol |
| Appearance | White to off-white solid or crystalline powder |
| Purity | ≥98.0% (TLC) |
| Solubility | Soluble in methanol, dichloromethane, ethyl acetate |
| IUPAC Name | (2S)-2-[(tert-butoxycarbonyl)amino]-4-methoxy-4-oxobutanoic acid |
Synthesis of Boc-L-aspartic acid 4-methyl ester
The most common and efficient synthesis of Boc-L-aspartic acid 4-methyl ester involves a two-step process starting from L-aspartic acid. The first step is the selective esterification of the β-carboxylic acid, followed by the protection of the α-amino group with a Boc group.
Logical Workflow of Synthesis
Caption: Synthesis workflow for Boc-L-aspartic acid 4-methyl ester.
Experimental Protocols
Step 1: Synthesis of L-Aspartic acid β-methyl ester hydrochloride
This procedure outlines the selective esterification of the β-carboxylic acid of L-aspartic acid.
-
Materials:
-
L-Aspartic acid
-
Anhydrous Methanol
-
Thionyl chloride (SOCl₂)
-
Diethyl ether
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend L-aspartic acid in anhydrous methanol.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride dropwise to the cooled suspension with continuous stirring. An exothermic reaction will occur.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure to remove excess methanol and thionyl chloride.
-
Add diethyl ether to the residue to precipitate the product.
-
Collect the white solid by filtration, wash with diethyl ether, and dry under vacuum to yield L-aspartic acid β-methyl ester hydrochloride.[3]
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Step 2: Synthesis of Boc-L-aspartic acid 4-methyl ester
This protocol describes the protection of the α-amino group of L-aspartic acid β-methyl ester hydrochloride.
-
Materials:
-
L-Aspartic acid β-methyl ester hydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
A suitable base (e.g., triethylamine, sodium bicarbonate)
-
A suitable solvent (e.g., methanol, THF, or a mixture with water)
-
Ethyl acetate
-
Aqueous HCl solution (e.g., 1N)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
-
Procedure:
-
Dissolve L-aspartic acid β-methyl ester hydrochloride in the chosen solvent system.[4]
-
Add the base to the solution and stir until the starting material is fully dissolved and neutralized.[4]
-
Add di-tert-butyl dicarbonate to the reaction mixture.[4]
-
Stir the reaction at room temperature overnight.[4]
-
Once the reaction is complete (monitored by TLC), concentrate the mixture under reduced pressure to remove the organic solvent.[4]
-
To the aqueous residue, add ethyl acetate and acidify with the aqueous HCl solution to a pH of 2-3.
-
Separate the organic layer. Extract the aqueous layer multiple times with ethyl acetate.[4]
-
Combine all organic layers and wash with brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[4]
-
The crude product can be further purified by recrystallization or column chromatography to yield pure Boc-L-aspartic acid 4-methyl ester.
-
Characterization Data
Comprehensive characterization is crucial for confirming the identity and purity of the synthesized Boc-L-aspartic acid 4-methyl ester. Below is a summary of typical spectroscopic data.
Spectroscopic Data
| Technique | Data |
| ¹H NMR (CDCl₃) | δ (ppm): ~5.5 (d, 1H, NH), ~4.6 (m, 1H, α-CH), 3.69 (s, 3H, OCH₃), ~3.0 & ~2.8 (dd, 2H, β-CH₂), 1.42 (s, 9H, C(CH₃)₃)[5] |
| ¹³C NMR (CDCl₃) | δ (ppm): ~174 (α-COOH), ~171 (ester C=O), ~155 (Boc C=O), ~80 (C(CH₃)₃), ~52 (OCH₃), ~50 (α-CH), ~37 (β-CH₂), ~28 (C(CH₃)₃)[5] |
| Infrared (IR) | ν (cm⁻¹): ~3300 (N-H stretch), ~2980 (C-H stretch), ~1740 (ester C=O stretch), ~1710 (acid C=O stretch), ~1510 (N-H bend)[5] |
| Mass Spec (MS) | Expected m/z for C₁₀H₁₈NO₆ [M+H]⁺: 248.11 |
This guide provides essential technical information for researchers working with Boc-L-aspartic acid 4-methyl ester. The detailed protocols and characterization data will be valuable for the successful synthesis and application of this important chemical building block.
References
- 1. Boc-L-aspartic acid 4-methyl ester Online | Boc-L-aspartic acid 4-methyl ester Manufacturer and Suppliers [scimplify.com]
- 2. CAS 59768-74-0: Boc-L-aspartic acid 4-methyl ester [cymitquimica.com]
- 3. beta-Methyl L-aspartate hydrochloride | 16856-13-6 [chemicalbook.com]
- 4. CN102381999A - Synthetic method of L-aspartate-4-methyl ester-1-benzyl ester - Google Patents [patents.google.com]
- 5. Boc-L-aspartic acid 4-methyl ester | 59768-74-0 [chemicalbook.com]
